molecular formula C14H24O2 B14623201 8-Tetradecynoic acid CAS No. 55182-90-6

8-Tetradecynoic acid

Cat. No.: B14623201
CAS No.: 55182-90-6
M. Wt: 224.34 g/mol
InChI Key: UIFQFQSRDJAJHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Tetradecynoic acid is a saturated 14-carbon fatty acid functionalized with a terminal alkyne group at the 8-position, giving it the molecular formula C14H24O2 and a molecular weight of 224.34 g/mol . This chemical structure classifies it as an acetylenic fatty acid, making it a valuable bifunctional tool for chemical biology and lipid research. The carboxylic acid group provides a handle for standard conjugation or derivatization chemistry, while the internal alkyne allows for unique reactivity, notably in Click chemistry reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This enables researchers to specifically tag and pull down fatty acid-modified biomolecules for proteomic studies or to create fluorescently labeled lipid analogs for tracking cellular uptake and metabolism. The primary research value of this compound lies in its application as a chemical probe to investigate the mechanisms and biological roles of fatty acid-protein interactions. Fatty acids are known to exhibit significant antibacterial properties, and acetylenic variants like this compound are useful for exploring non-traditional antibacterial mechanisms . These mechanisms may extend beyond simple membrane disruption to include the inhibition of specific bacterial targets or the disruption of vital enzymatic pathways. Its structure-activity relationship can provide insights into how the position of the alkyne group within the hydrocarbon chain influences biological activity, which is crucial for designing novel antibacterial agents against multidrug-resistant bacteria . As with all research chemicals, this product is labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

55182-90-6

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

tetradec-8-ynoic acid

InChI

InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-5,8-13H2,1H3,(H,15,16)

InChI Key

UIFQFQSRDJAJHH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CCCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Key Steps:

  • Lithium Amide Preparation : Suspending lithium in liquid ammonia with ferric nitrate generates a reactive base.
  • Alkyne Activation : Hexyn-1-ol is deprotonated, forming a lithium acetylide.
  • Nucleophilic Substitution : The acetylide attacks 8-bromooctanoic acid, yielding 8-tetradecynoic acid after hydrolysis.

Representative Reaction:
$$
\text{8-Bromooctanoic acid} + \text{Hexyn-1-ol} \xrightarrow{\text{LiNH}_2, \text{THF}} \text{this compound}
$$

Table 1: Alkylation Method Optimization

Starting Material Reagent Solvent Temperature Yield Reference
8-Bromooctanoic acid LiNH₂, Hexyn-1-ol THF −70°C 65%
7-Bromoheptanoate n-BuLi, 1-Dodecyne THF-HMPA −70°C 70%

Isomerization of Acetylenic Acids Using Sodium Salts

Base-mediated isomerization enables positional adjustment of triple bonds. The sodium salt of 1,2-diaminoethane (DAE) converts 5-tetradecynoic acid into this compound via allene intermediates.

Mechanism:

  • Deprotonation : DAE abstracts protons adjacent to the triple bond, forming a conjugated base.
  • Allene Formation : Intermediate allenes undergo reprotonation, shifting the triple bond to the 8th position.

Table 2: Isomerization Conditions

Substrate Base Solvent Time (hr) Yield Reference
5-Tetradecynoic acid Na-DAE DAE 48 35%
9-Tetradecynoic acid Na-1,3-Diaminopropane DME 24 27%

Coupling Reactions with Bromoalkanes

Cross-coupling between bromoalkanes and acetylenic alcohols is a scalable route. For instance, 4-bromo-1-butanol reacts with 1-dodecyne under n-BuLi to form 5-hexadecynol, which is oxidized to this compound.

Synthetic Pathway:

  • Protection : 4-Bromo-1-butanol is protected as a tetrahydropyranyl ether.
  • Coupling : n-BuLi mediates alkyne-bromoalkane coupling.
  • Oxidation : Pyridinium chlorochromate (PCC) oxidizes the alcohol to the carboxylic acid.

Table 3: Coupling-Epoxidation Results

Bromoalkane Alkyne Oxidizing Agent Yield Reference
4-Bromo-1-butanol 1-Dodecyne PCC 74%
8-Bromo-1-octanol (TMS)Acetylene KMnO₄ 81%

Oxidation of Alkenols

Unsaturated alcohols serve as precursors. Lindlar hydrogenation of 8-tetradecyn-1-ol followed by Jones oxidation yields the target acid.

Critical Steps:

  • Selective Hydrogenation : Lindlar catalyst ensures cis-alkene formation.
  • Oxidation : CrO₃ in H₂SO₄ converts the alcohol to a carboxylic acid.

Table 4: Oxidation Method Performance

Substrate Catalyst Oxidant Yield Reference
8-Tetradecyn-1-ol Lindlar Pd CrO₃/H₂SO₄ 89%
9-Tetradecen-1-ol Pd/BaSO₄ KMnO₄ 67%

Comparative Analysis of Methods

Table 5: Method Efficiency Overview

Method Scalability Yield Range Cost Efficiency
Alkylation High 60–70% Moderate
Isomerization Moderate 27–35% Low
Coupling-Oxidation High 70–81% High
Alkenol Oxidation Low 67–89% High

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group readily undergoes esterification with alcohols. This reaction typically uses acid catalysts (e.g., H₂SO₄) or coupling reagents like DCC (dicyclohexylcarbodiimide):
8 Tetradecynoic acid+R OHH+R O CO CH2 5C C CH2 5CH3+H2O\text{8 Tetradecynoic acid}+\text{R OH}\xrightarrow{\text{H}^+}\text{R O CO CH}_2\text{ }_5\text{C C CH}_2\text{ }_5\text{CH}_3+\text{H}_2\text{O}

Key findings:

  • Reactivity : The alkyne group remains inert under standard esterification conditions, preserving the triple bond.

  • Applications : Esters serve as intermediates for further functionalization or polymerization studies.

Isomerization and Rearrangement

Under basic conditions, 8-tetradecynoic acid undergoes isomerization via sodium hydride (NaH) in 1,2-diaminoethane (DAE). This process follows a base-mediated triple-bond migration mechanism :

Table 1: Isomerization Products of this compound

Starting MaterialConditionsProducts (Yield)Key Observations
This compoundNaH/DAE, 60°C, 5 min3,5-Tetradecadienoic acids (60%)Thermodynamically favored dienes
13-Tetradecynoic acid (20%)Terminal alkyne formation
Unreacted starting material (20%)Incomplete conversion

Mechanistic Insight :

  • The triple bond migrates along the carbon chain, forming allenic intermediates.

  • Thermodynamic control favors conjugated dienes (3,5-tetradecadienoic acids) and terminal alkynes .

Alkylation and Chain Elongation

The terminal alkyne can participate in alkylation reactions. For example, lithium amide-mediated coupling with alkyl halides extends the carbon chain:
HC C CH2 5COOH+R XLiNH2R C C CH2 5COOH\text{HC C CH}_2\text{ }_5\text{COOH}+\text{R X}\xrightarrow{\text{LiNH}_2}\text{R C C CH}_2\text{ }_5\text{COOH}

Key Studies :

  • Synthesis of Derivatives : 14-Hydroxy-9-tetradecynoic acid was synthesized via alkylation of 8-bromoctanoic acid with hexyn-1-ol .

  • Catalysts : Lithium amide or Grignard reagents enable selective bond formation without disrupting the carboxylic acid group .

Reduction Reactions

The alkyne moiety can be selectively reduced to cis- or trans-alkenes using catalytic hydrogenation or dissolving metal reductions:

Table 2: Reduction Outcomes

Reducing AgentConditionsProductStereochemistry
H₂, Lindlar catalystEtOAc, 25°Ccis-8-Tetradecenoic acidCis (>95%)
Na/NH₃ (liquor)-33°C, 1 hrtrans-8-Tetradecenoic acidTrans (~90%)

Applications : Reduced forms are used to study lipid membrane interactions or as substrates for enzymatic oxidation .

Biological Activity and Derivatives

While not a direct chemical reaction, this compound’s bioactivity stems from its interaction with lipid-metabolizing enzymes:

  • Antimicrobial Effects : Structural analogs (e.g., 2-hexadecynoic acid) inhibit bacterial growth by disrupting fatty acid biosynthesis .

  • Enzyme Inhibition : The triple bond acts as a suicide inhibitor for desaturases and elongases in lipid pathways .

Spectroscopic Characterization

Critical for reaction validation:

  • IR Spectroscopy : Strong absorption at 1740 cm⁻¹ (carboxylic C=O) and 2100–2260 cm⁻¹ (C≡C stretch).

  • NMR : δ 1.2–1.6 ppm (CH₂ groups), δ 2.1–2.3 ppm (C≡C adjacent CH₂), and δ 12.1 ppm (COOH proton) .

Scientific Research Applications

8-Tetradecynoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules and polymers.

    Biology: The compound is employed in studies related to lipid metabolism and fatty acid biosynthesis.

    Medicine: Research has explored its potential as an inhibitor of fatty acid desaturases, which are enzymes involved in the biosynthesis of unsaturated fatty acids.

    Industry: this compound is used in the production of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of 8-Tetradecynoic acid involves its interaction with various molecular targets and pathways. As an inhibitor of fatty acid desaturases, it binds to the active site of these enzymes, preventing the conversion of saturated fatty acids to unsaturated fatty acids. This inhibition can affect lipid metabolism and cellular signaling pathways, leading to changes in cell function and behavior .

Comparison with Similar Compounds

Structural Analogues: Chain Length and Bond Position

8-Tetradecynoic acid belongs to the acetylenic fatty acid family, which includes compounds differing in chain length and triple bond position. Key analogues include:

Compound Name CAS Number Molecular Formula Chain Length Triple Bond Position xLogP3 PSA (Ų)
This compound 55182-90-6 C₁₄H₂₄O₂ 14 8 5.1 37.3
7-Tetradecynoic acid 55182-86-0 C₁₄H₂₄O₂ 14 7 N/A 37.3
Undec-10-ynoic acid 2777-65-3 C₁₁H₁₈O₂ 11 10 (terminal) N/A N/A
Stearolic acid 506-24-1 C₁₈H₃₂O₂ 18 9 N/A N/A

Key Observations :

  • Chain Length: Longer chains (e.g., stearolic acid, C18) exhibit increased hydrophobicity (higher xLogP3), while shorter chains (e.g., undec-10-ynoic acid, C11) are more polar .
  • Triple Bond Position: Central triple bonds (e.g., this compound) may confer unique membrane interaction properties compared to terminal bonds (e.g., undec-10-ynoic acid) .

Physicochemical Properties

  • Lipophilicity: this compound’s xLogP3 (5.1) is higher than monoenoic acids like cis-5-Tetradecenoic acid (xLogP3 ~4.2), reflecting the alkyne’s nonpolar character .

Q & A

Q. What are the key physicochemical properties of 8-Tetradecynoic acid critical for experimental design?

To design robust experiments, researchers must prioritize properties such as solubility (in polar/nonpolar solvents), thermal stability, and reactivity of the alkyne group. For instance, solubility impacts solvent selection for synthesis or bioactivity assays, while thermal stability informs storage conditions. Methodological recommendations include using differential scanning calorimetry (DSC) for stability analysis and Hansen solubility parameters for solvent optimization .

Q. How can researchers validate the purity of synthesized this compound?

Purity validation requires a combination of chromatographic (e.g., HPLC with UV detection) and spectroscopic methods (e.g., 1^1H/13^{13}C NMR). Quantitative analysis via gas chromatography-mass spectrometry (GC-MS) is recommended for volatile derivatives. Ensure calibration curves are established using certified reference materials, and report limits of detection (LOD) and quantification (LOQ) to meet analytical standards .

Q. What are the standard protocols for handling this compound in biochemical assays?

Due to its hydrophobic nature, dissolve the compound in DMSO or ethanol (≤0.1% v/v to avoid cytotoxicity). Include vehicle controls in assays. For cell-based studies, pre-test solubility using dynamic light scattering (DLS) to confirm absence of micelle formation, which may skew bioactivity results .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be resolved?

Contradictions often arise from variability in assay conditions (e.g., cell lines, incubation times) or compound degradation. To address this:

  • Replicate studies under standardized protocols (e.g., ISO 17025 guidelines).
  • Perform stability tests under assay conditions (e.g., pH, temperature).
  • Apply meta-analysis techniques to identify confounding variables across studies, using tools like RevMan for statistical heterogeneity assessment .

Q. What advanced spectroscopic techniques are optimal for characterizing this compound’s interactions with biomolecules?

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) provide kinetic and thermodynamic data for ligand-protein interactions. For structural insights, use nuclear Overhauser effect spectroscopy (NOESY) to map binding sites in solution-phase NMR studies .

Q. How should researchers design experiments to investigate the compound’s metabolic stability in vivo?

Employ radiolabeled 14^{14}C-8-Tetradecynoic acid in pharmacokinetic studies. Use liquid scintillation counting (LSC) to track metabolite formation in plasma and tissues. Pair this with LC-MS/MS for structural identification of metabolites. Statistical analysis should include non-compartmental modeling (e.g., using Phoenix WinNonlin) to calculate AUC and half-life .

Q. What computational methods are effective for predicting this compound’s reactivity in catalytic systems?

Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) can model alkyne group reactivity in click chemistry or polymerization reactions. Molecular dynamics (MD) simulations (e.g., GROMACS) predict solvent effects and transition states. Validate predictions with experimental kinetic studies using stopped-flow spectrophotometry .

Q. How can researchers address reproducibility challenges in synthesizing this compound derivatives?

Implement Design of Experiments (DoE) methodologies, such as response surface modeling, to optimize reaction parameters (temperature, catalyst loading). Use high-throughput screening (HTS) robotics for parallel synthesis. Document all variables (e.g., stirring rate, inert gas purity) in standardized protocols to minimize batch-to-batch variability .

Methodological Guidance for Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression (GraphPad Prism). Report EC50_{50}/IC50_{50} values with 95% confidence intervals. For non-monotonic responses, use Bayesian hierarchical models to account for heteroscedasticity. Sensitivity analysis (e.g., Monte Carlo simulations) should assess parameter uncertainty .

Q. How should researchers handle outliers in spectroscopic or chromatographic data?

Apply Grubbs’ test or Dixon’s Q-test to identify outliers. If outliers are confirmed via technical replicates, exclude them and document justification. For datasets with >5% outliers, use robust statistical methods (e.g., Huber regression) to minimize bias .

Ethical and Reporting Standards

  • Data Transparency : Raw datasets (e.g., NMR spectra, chromatograms) must be archived in repositories like Zenodo or Figshare, adhering to FAIR principles .
  • Conflict Resolution : Disclose all funding sources and potential conflicts of interest in publications. Use CONSORT or ARRIVE guidelines for reporting in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.